methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through cyclization reactions. The introduction of the difluoromethyl group can be achieved using difluoromethylating agents under controlled conditions. The amino group is introduced via nucleophilic substitution reactions, and the carboxylate ester is formed through esterification reactions. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Similar structure but lacks the difluoromethyl group.
3-Aminopyrazole: Similar amino substitution but different positioning on the pyrazole ring.
4-Aminopyridine: Contains an amino group but has a pyridine ring instead of a pyrazole ring.
Uniqueness
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.
Properties
CAS No. |
2728513-09-3 |
---|---|
Molecular Formula |
C6H8ClF2N3O2 |
Molecular Weight |
227.6 |
Purity |
95 |
Origin of Product |
United States |
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